(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H5Cl2FO2S It is a derivative of methanesulfonyl fluoride, characterized by the presence of a dichlorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with a dichlorocyclopropyl derivative. One common method is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, methanesulfonyl chloride, and various solvents. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonyl fluoride derivatives.
Scientific Research Applications
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds irreversibly to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, which has various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A simpler analog with similar inhibitory properties on acetylcholinesterase.
Methanesulfonyl Chloride: Another related compound used in similar synthetic applications.
Uniqueness
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C4H5Cl2FO2S |
---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C4H5Cl2FO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2 |
InChI Key |
LXEBQINGWXDRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.